molecular formula C20H16N6S B287212 3-(4-methylphenyl)-6-(5-methyl-1-phenyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(4-methylphenyl)-6-(5-methyl-1-phenyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B287212
M. Wt: 372.4 g/mol
InChI Key: CMPKJZWOCMEKPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-methylphenyl)-6-(5-methyl-1-phenyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound belongs to the class of triazolothiadiazoles and is known to exhibit diverse biological activities.

Mechanism of Action

The mechanism of action of 3-(4-methylphenyl)-6-(5-methyl-1-phenyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been reported to act as an inhibitor of various enzymes and receptors. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-methylphenyl)-6-(5-methyl-1-phenyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have been studied in vitro and in vivo. The compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and exhibit antimicrobial activity. It has also been reported to have anticonvulsant effects and to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(4-methylphenyl)-6-(5-methyl-1-phenyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its diverse biological activities. The compound can be used to investigate the mechanism of action of various enzymes and receptors. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in in vivo experiments.

Future Directions

There are several future directions for the research on 3-(4-methylphenyl)-6-(5-methyl-1-phenyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One of the directions is to investigate its potential use as a diagnostic agent for Alzheimer's disease. Another direction is to study its mechanism of action in more detail to identify potential targets for drug development. Additionally, the compound can be modified to improve its solubility and bioavailability for use in in vivo experiments.

Synthesis Methods

The synthesis of 3-(4-methylphenyl)-6-(5-methyl-1-phenyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported in the literature. The compound is synthesized by the reaction of 4-methylphenyl hydrazine with 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid hydrazide in the presence of phosphorous oxychloride. The resulting product is then condensed with 2-aminothiophenol in the presence of triethylamine to obtain the desired compound.

Scientific Research Applications

The 3-(4-methylphenyl)-6-(5-methyl-1-phenyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole compound has been extensively studied for its potential therapeutic properties. It has been reported to exhibit anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities. The compound has also been investigated for its potential use as a diagnostic agent for Alzheimer's disease.

properties

Product Name

3-(4-methylphenyl)-6-(5-methyl-1-phenyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Molecular Formula

C20H16N6S

Molecular Weight

372.4 g/mol

IUPAC Name

3-(4-methylphenyl)-6-(5-methyl-1-phenylpyrazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C20H16N6S/c1-13-8-10-15(11-9-13)18-22-23-20-26(18)24-19(27-20)17-12-21-25(14(17)2)16-6-4-3-5-7-16/h3-12H,1-2H3

InChI Key

CMPKJZWOCMEKPY-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=C(N(N=C4)C5=CC=CC=C5)C

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=C(N(N=C4)C5=CC=CC=C5)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.